3-Acetyl-4-hydroxy-7-methyl-2H-1-benzopyran-2-one
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Overview
Description
3-Acetyl-4-hydroxy-7-methyl-2H-1-benzopyran-2-one is a chemical compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This particular compound is characterized by its benzopyran structure, which includes an acetyl group at the 3-position, a hydroxy group at the 4-position, and a methyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Knoevenagel Condensation: One common method for synthesizing 3-Acetyl-4-hydroxy-7-methyl-2H-1-benzopyran-2-one involves the Knoevenagel condensation reaction. This reaction typically uses acetylacetone and salicylaldehyde as starting materials.
Pechmann Condensation: Another method involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale application of the Knoevenagel condensation due to its efficiency and relatively mild reaction conditions. The use of continuous flow reactors can enhance the production rate and yield .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-Acetyl-4-hydroxy-7-methyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The biological effects of 3-Acetyl-4-hydroxy-7-methyl-2H-1-benzopyran-2-one are primarily due to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group at the 4-position can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
7-Methoxycoumarin: Similar structure but with a methoxy group at the 7-position instead of a methyl group.
4-Hydroxycoumarin: Lacks the acetyl and methyl groups, but shares the hydroxy group at the 4-position.
3-Methylcoumarin: Similar structure but lacks the hydroxy and acetyl groups.
Uniqueness
3-Acetyl-4-hydroxy-7-methyl-2H-1-benzopyran-2-one is unique due to the presence of both the acetyl and hydroxy groups, which contribute to its distinct chemical reactivity and biological activities.
Properties
IUPAC Name |
3-acetyl-4-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-6-3-4-8-9(5-6)16-12(15)10(7(2)13)11(8)14/h3-5,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIIFPYGYZQNTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30780525 |
Source
|
Record name | 3-Acetyl-4-hydroxy-7-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30780525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264257-31-0 |
Source
|
Record name | 3-Acetyl-4-hydroxy-7-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30780525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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